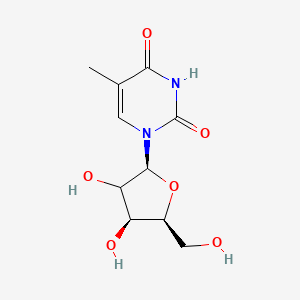
L-5-Methyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-5-Methyluridine, also known as ribothymidine, is a pyrimidine nucleoside. It is the ribonucleoside counterpart to the deoxyribonucleoside thymidine, which lacks a hydroxyl group at the 2’ position. This compound contains a thymine base joined to a ribose pentose sugar. This compound is a white solid and is one of the most common modifications made to cellular RNA, occurring almost universally in position 54 of eukaryotic and bacterial tRNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-5-Methyluridine can be synthesized from D-glucose via 1,2-isopropylidene-α-D-ribofuranose as an intermediate. The critical intermediate 1,2-O-isopropylidene-α-D-ribofuranose is prepared from D-glucose via D-allose. The L-enantiomer of 5-methyluridine is obtained from L-arabinose and independently from L-xylose .
Industrial Production Methods: An economical process for the large-scale production of 2’,3’-didehydro-3’-deoxythymidine (d4T) from 5-methyluridine has been disclosed. This process employs a novel, 5’-benzoyl-2’-halo-3’-alkanesulfonylthymidine intermediate as well as a highly efficient and practical deprotection, isolation, and purification procedure for the d4T product .
Análisis De Reacciones Químicas
Types of Reactions: L-5-Methyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be synthesized from thymine (5-methyluracil) and inosine enzymatically by means of the ribosyl transfer reaction .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include D-glucose, L-arabinose, L-xylose, and various acids such as HCl and H2SO4. The reaction conditions often involve the use of methanol (MeOH) and acetolysis .
Major Products Formed: The major products formed from these reactions include 5-methyluridine and its derivatives, such as 2’,3’-didehydro-3’-deoxythymidine (d4T) .
Aplicaciones Científicas De Investigación
L-5-Methyluridine has a wide range of scientific research applications. It is one of the most abundant non-canonical bases occurring on various RNA molecules. Recent studies have revealed its influences on the development of breast cancer, systemic lupus erythematosus, and the regulation of stress responses . The accurate identification of 5-methyluridine sites is crucial for understanding their biological functions . Additionally, it has been used in the study of RNA modifications and their roles in various biological processes .
Mecanismo De Acción
The mechanism of action of L-5-Methyluridine involves its incorporation into RNA molecules, where it serves to stabilize the structure of tRNA. In yeast, the modification is catalyzed by the methyltransferase Trm2, which targets U54 of tRNAs for methylation . In mammals, the enzymes TRMT2A and TRMT2B are predicted to catalyze the formation of 5-methyluridine, although their site-specificities are yet to be fully demonstrated .
Comparación Con Compuestos Similares
L-5-Methyluridine is similar to other pyrimidine nucleosides such as 5-methylcytosine and 3-methyluridine. it is unique in its widespread occurrence in tRNA and its role in stabilizing the T-arm of tRNA molecules . Other similar compounds include thymidine, which is the deoxyribonucleoside counterpart of 5-methyluridine .
List of Similar Compounds:- 5-Methylcytosine
- 3-Methyluridine
- Thymidine
Propiedades
Fórmula molecular |
C10H14N2O6 |
|---|---|
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
1-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9-/m0/s1 |
Clave InChI |
DWRXFEITVBNRMK-CMRQFXIRSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@@H]2C([C@@H]([C@@H](O2)CO)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





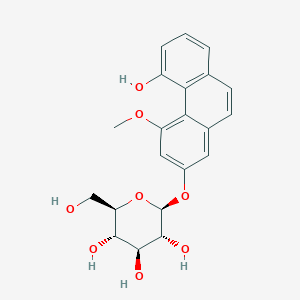
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141908.png)
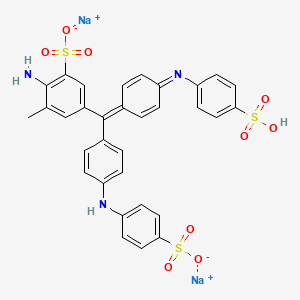
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)
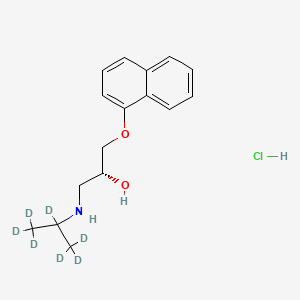
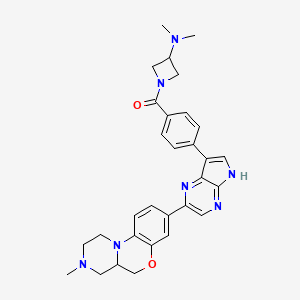
![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)

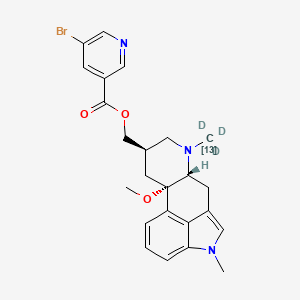
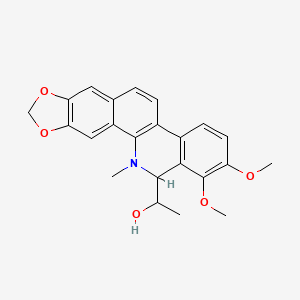
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)
